Disitertide

Catalog No.
S1767271
CAS No.
272105-42-7
M.F
C68H109N17O22S2
M. Wt
1580.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disitertide

CAS Number

272105-42-7

Product Name

Disitertide

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C68H109N17O22S2

Molecular Weight

1580.8 g/mol

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Synonyms

Disitertide; UNII-3N988KP8HD; 3N988KP8HD; 272105-42-7

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N

Description

Disitertide has been used in trials studying the treatment of Skin Fibrosis.

Disitertide and Fibrosis

Fibrosis is a condition characterized by excessive scar tissue formation in organs, leading to impaired function. TGF-β is a key player in fibrosis development. Studies suggest Disitertide may be beneficial in treating various fibrotic diseases. For example, in vitro studies using human kidney cells have shown that Disitertide can prevent TGF-β-induced fibrosis [].

Similarly, research suggests Disitertide's potential in treating lung fibrosis. Animal models have shown that Disitertide administration reduced lung fibrosis and improved lung function []. These findings highlight the potential of Disitertide as a therapeutic strategy for fibrotic diseases.

Disitertide and Cancer

Studies on various cancer cell lines have shown that Disitertide can inhibit tumor cell proliferation and migration []. Additionally, research suggests that Disitertide may improve the efficacy of other cancer therapies when used in combination []. These findings warrant further investigation into Disitertide's potential as a component of cancer treatment regimens.

Disitertide, also known as P144, is a peptide inhibitor specifically designed to target transforming growth factor-beta 1 (TGF-β1). This compound is notable for its role in modulating TGF-β signaling pathways, which are crucial in various fibrotic processes. Disitertide has been studied primarily for its potential therapeutic applications in conditions characterized by excessive fibrosis, such as radiation-induced fibrosis and systemic sclerosis. Its chemical structure consists of a sequence of amino acids that allows it to effectively inhibit TGF-β1 activity, thus reducing the downstream effects associated with fibrosis.

Disitertide functions through its interaction with the TGF-β receptor, specifically inhibiting the phosphorylation of Smad proteins, which are critical mediators of TGF-β signaling. The inhibition mechanism involves binding to the receptor and blocking the subsequent intracellular signaling cascade that leads to the transcription of profibrotic genes. This action can be quantitatively assessed through various biochemical assays measuring Smad2/3 phosphorylation levels in response to TGF-β1 stimulation .

Disitertide exhibits significant biological activity as a selective inhibitor of TGF-β1. In preclinical studies, it has demonstrated efficacy in reducing fibrosis in various models, including skin and muscle tissues exposed to radiation. The compound has shown promise in clinical settings for treating conditions related to excessive scarring and fibrosis, indicating its potential utility in managing chronic inflammatory diseases . The compound's selectivity for TGF-βRII over other related receptors enhances its therapeutic profile by minimizing off-target effects .

The synthesis of disitertide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of its amino acid sequence. The process typically includes:

  • Preparation of Resin: A solid support resin is prepared to which the first amino acid is attached.
  • Sequential Coupling: Each subsequent amino acid is added through a series of coupling reactions, ensuring that the desired sequence is formed.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain a high-purity product suitable for biological testing .

Disitertide has several potential applications in medicine, primarily focusing on:

  • Treatment of Fibrosis: It is being investigated for use in conditions like systemic sclerosis and radiation-induced fibrosis.
  • Wound Healing: The compound may help improve wound healing by mitigating excessive scarring.
  • Research Tool: Disitertide serves as a valuable tool in research settings to study TGF-β signaling pathways and their implications in various diseases .

Interaction studies have revealed that disitertide selectively inhibits TGF-β1 without significantly affecting other related pathways. This specificity is crucial for minimizing side effects associated with broader inhibitors. In vitro studies have demonstrated that disitertide effectively reduces collagen deposition and other markers of fibrosis in various cell types exposed to TGF-β1 . Furthermore, animal models have shown promising results regarding its safety and efficacy profile.

Disitertide shares similarities with several other compounds that target TGF-β signaling but stands out due to its specific design as a peptide inhibitor. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
FresolimumabMonoclonal antibody against TGF-βTargets multiple isoforms of TGF-β
GalunisertibSmall molecule inhibitorOrally bioavailable; targets TGF-βR1
LY2157299Small molecule inhibitorDual inhibition of ALK5 and TGF-βR1

Disitertide's unique peptide structure allows for specific binding and inhibition of TGF-β1 activity, which may offer advantages over small molecule inhibitors regarding selectivity and safety profiles .

XLogP3

-5.6

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

22

Exact Mass

1579.73745052 g/mol

Monoisotopic Mass

1579.73745052 g/mol

Boiling Point

1968.7±65.0 °C(Predicted)

Heavy Atom Count

109

UNII

3N988KP8HD

Sequence

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn-OH

Dates

Modify: 2024-02-18
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin
Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

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